High-Affinity Dopamine D4 Receptor Binding (Ki = 0.65 nM) Versus Class Baseline
The compound exhibits high-affinity binding to the human dopamine D4 receptor with a Ki of 0.65 nM, as reported in BindingDB (derived from patent US8748608) [1]. This value places it approximately 15‑fold below the affinity of the unsubstituted 6‑H analog, which typically shows Ki > 10 nM in the same assay format [2]. The 6‑methyl analog exhibits intermediate affinity (estimated Ki ≈ 5–10 nM), further underscoring the unique contribution of the 6‑bromo substituent to D4 receptor engagement.
| Evidence Dimension | Dopamine D4 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.65 nM |
| Comparator Or Baseline | 6‑H analog (Ki > 10 nM); 6‑methyl analog (estimated Ki 5–10 nM) |
| Quantified Difference | >15‑fold improvement over 6‑H analog |
| Conditions | Radioligand displacement assay using [³H]spiperone or similar D4‑selective ligand |
Why This Matters
A Ki of 0.65 nM indicates superior target engagement potential, making this compound a compelling lead for antipsychotic programs where high D4 affinity is correlated with in vivo efficacy and reduced extrapyramidal side effects.
- [1] BindingDB. BDBM123854: 6‑Bromo‑2‑(4‑fluorophenyl)‑3‑(piperazin‑1‑ylmethyl)imidazo[1,2‑a]pyridine. Data sourced from U.S. Patent 8,748,608. View Source
- [2] Tenbrink, R. E. Imidazo[1,2-a]pyridines for the treatment of CNS and cardiac diseases. U.S. Patent 5,912,246, June 15, 1999. (Provides SAR data for 6‑H and 6‑methyl analogs.) View Source
